ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C18H20N8O3S and its molecular weight is 428.47. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antituberculosis Activity
Ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate and its derivatives have been studied extensively for their antibacterial and antituberculosis activities. For instance, a study by Jeankumar et al. (2013) explored ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as inhibitors of Mycobacterium tuberculosis DNA gyrase, demonstrating significant activity against this pathogen (Jeankumar et al., 2013).
Synthesis of Hybrid Molecules with Antimicrobial Properties
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various heterocyclic nuclei have been synthesized and shown to possess antimicrobial properties. This was evidenced in a study by Başoğlu et al. (2013), where these compounds demonstrated good to moderate antimicrobial activity (Başoğlu et al., 2013).
Antimicrobial and Antioxidant Activities
The synthesis and biological evaluation of novel benzothiazole derivatives have been reported, with a focus on antimicrobial and antioxidant activities. Bhoi et al. (2016) synthesized ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives and found them to have notable antibacterial and antioxidant properties (Bhoi et al., 2016).
Insecticidal Activity
The compound and its derivatives have also been explored for insecticidal properties. A study by Fadda et al. (2017) synthesized various heterocycles incorporating a thiadiazole moiety and assessed their insecticidal activity against Spodoptera littoralis (Fadda et al., 2017).
Analgesic and Antiparkinsonian Activities
Additionally, derivatives of this compound have been examined for their potential analgesic and antiparkinsonian activities. A study by Amr et al. (2008) synthesized a series of substituted pyridine derivatives and found that many exhibited promising analgesic and antiparkinsonian activities (Amr et al., 2008).
Antimicrobial Evaluation
The novel heterocyclic compounds containing a sulfonamido moiety synthesized from this compound derivatives have been evaluated for their antibacterial properties. Azab et al. (2013) found that several of these compounds exhibited high antibacterial activities (Azab et al., 2013).
Mechanism of Action
Mode of Action
1,2,4-triazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many compounds containing 1,2,4-triazole rings have been found to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in a compound can improve its pharmacokinetic properties .
Result of Action
Compounds containing 1,2,4-triazole rings have been found to have a wide range of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
The stability and activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
Properties
IUPAC Name |
ethyl 2-[[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carbonyl]amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O3S/c1-2-29-17(28)13-9-30-18(21-13)22-16(27)12-5-7-25(8-6-12)14-3-4-15(24-23-14)26-11-19-10-20-26/h3-4,9-12H,2,5-8H2,1H3,(H,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXAFPXDKLTFFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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